8-(4-ethylphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one 8-(4-ethylphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15236390
InChI: InChI=1S/C21H19N7O2/c1-3-12-4-6-14(7-5-12)19-16-17(13-8-10-15(30-2)11-9-13)23-24-20(29)18(16)22-21-25-26-27-28(19)21/h4-11,19H,3H2,1-2H3,(H,24,29)(H,22,25,27)
SMILES:
Molecular Formula: C21H19N7O2
Molecular Weight: 401.4 g/mol

8-(4-ethylphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

CAS No.:

Cat. No.: VC15236390

Molecular Formula: C21H19N7O2

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

8-(4-ethylphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one -

Specification

Molecular Formula C21H19N7O2
Molecular Weight 401.4 g/mol
IUPAC Name 8-(4-ethylphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Standard InChI InChI=1S/C21H19N7O2/c1-3-12-4-6-14(7-5-12)19-16-17(13-8-10-15(30-2)11-9-13)23-24-20(29)18(16)22-21-25-26-27-28(19)21/h4-11,19H,3H2,1-2H3,(H,24,29)(H,22,25,27)
Standard InChI Key LTUOONNTGJSVDL-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)OC)NC5=NN=NN25

Introduction

Synthesis and Applications

  • Synthesis: The synthesis of such compounds typically involves multi-step organic reactions, including condensation and cyclization processes.

  • Applications: While specific applications for this compound are not well-documented, compounds with similar structures are often studied for their potential pharmacological effects and medicinal applications.

Research Findings and Potential

  • Biological Activity: Compounds with similar structures often exhibit potential pharmacological effects, though detailed studies on this specific compound are lacking.

  • Interaction Studies: Research would focus on binding affinity to biological targets like receptors or enzymes, crucial for understanding pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
8-(4-ethylphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-oneC21H19N7O2Methoxy group substitution
8-(4-ethylphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-oneNot specifiedMethoxy group at different position
8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-oneC21H18F1N7O2Fluorine substitution

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